molecular formula C16H20ClNO B10766416 2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one,monohydrochloride

2-(Methylamino)-1-(naphthalen-2-yl)pentan-1-one,monohydrochloride

Cat. No.: B10766416
M. Wt: 277.79 g/mol
InChI Key: ZGCURDBVAZMAEH-UHFFFAOYSA-N
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Description

NRG-3 (hydrochloride): , also known as 2-(methylamino)-1-(naphthalen-2-yl)pentan-1-one monohydrochloride, is a substituted cathinone. Substituted cathinones are a class of synthetic stimulants that are structurally related to cathinone, a naturally occurring stimulant found in the khat plant. NRG-3 (hydrochloride) is structurally analogous to pentylone, with the methylenedioxy group replaced by a naphthyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of NRG-3 (hydrochloride) typically involves the following steps:

    Formation of the intermediate: The synthesis begins with the reaction of 2-naphthaldehyde with methylamine to form the corresponding imine.

    Reduction: The imine is then reduced using a reducing agent such as sodium borohydride to yield the amine.

    Acylation: The amine is acylated with a suitable acyl chloride to form the ketone.

    Hydrochloride formation: Finally, the ketone is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: : Industrial production methods for NRG-3 (hydrochloride) would follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: : NRG-3 (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyl ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amine group can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.

Major Products

Mechanism of Action

NRG-3 (hydrochloride) exerts its effects by interacting with the central nervous system. It is believed to act as a psychostimulant by increasing the release of neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to enhanced synaptic transmission and stimulation of the central nervous system .

Comparison with Similar Compounds

NRG-3 (hydrochloride) is structurally similar to other substituted cathinones, such as:

    Pentylone: Similar structure but with a methylenedioxy group instead of a naphthyl group.

    Methylone: Another substituted cathinone with a methylenedioxy group.

    Ethylone: Similar to methylone but with an ethyl group instead of a methyl group.

Uniqueness: : NRG-3 (hydrochloride) is unique due to the presence of the naphthyl group, which may confer different pharmacological properties compared to other substituted cathinones .

Properties

Molecular Formula

C16H20ClNO

Molecular Weight

277.79 g/mol

IUPAC Name

2-(methylamino)-1-naphthalen-2-ylpentan-1-one;hydrochloride

InChI

InChI=1S/C16H19NO.ClH/c1-3-6-15(17-2)16(18)14-10-9-12-7-4-5-8-13(12)11-14;/h4-5,7-11,15,17H,3,6H2,1-2H3;1H

InChI Key

ZGCURDBVAZMAEH-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)C1=CC2=CC=CC=C2C=C1)NC.Cl

Origin of Product

United States

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